molecular formula C12H9N5 B12220276 3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyridine CAS No. 58248-44-5

3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B12220276
CAS No.: 58248-44-5
M. Wt: 223.23 g/mol
InChI Key: QRUAQEICKNABEF-UHFFFAOYSA-N
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Description

Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis-: is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid . These reactions are often carried out under reflux conditions to ensure complete cyclization and formation of the desired triazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed as a ligand in coordination chemistry due to its ability to bind to metal ions .

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its triazole moiety is known for its biological activity, including antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- is used as a corrosion inhibitor for metals, particularly in acidic environments . It is also explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- involves its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. The triazole ring can form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects, where it inhibits the growth of pathogens or cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- is unique due to its specific fusion of pyridine and triazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and chemical properties .

Properties

CAS No.

58248-44-5

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyridine

InChI

InChI=1S/C12H9N5/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H,(H,15,16,17)

InChI Key

QRUAQEICKNABEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NN2)C3=CN=CC=C3

Origin of Product

United States

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